

Chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1H-imidazol-5-yl)pyridine

Cat. No.: B096726

[Get Quote](#)

An In-depth Technical Guide to 2-(1H-imidazol-5-yl)pyridine

Notice: Following a comprehensive search, it has been determined that there is a significant lack of specific published data for the chemical properties and reactivity of **2-(1H-imidazol-5-yl)pyridine**. The vast majority of available scientific literature pertains to its isomer, 2-(1H-imidazol-2-yl)pyridine. The positional difference of the pyridine substituent on the imidazole ring—position 5 versus position 2—profoundly influences the molecule's electronic structure, steric environment, and chemical behavior.

This guide will instead focus on providing a detailed technical overview of the well-documented and extensively studied isomer, 2-(1H-imidazol-2-yl)pyridine, while noting the theoretical differences expected for the 5-substituted isomer where applicable. This approach ensures the provided information is accurate, well-supported by experimental evidence, and valuable to researchers, scientists, and drug development professionals.

Introduction to 2-(1H-imidazol-2-yl)pyridine

2-(1H-imidazol-2-yl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and an imidazole ring. This unique structural arrangement makes it a versatile bidentate ligand in coordination chemistry, a valuable scaffold in medicinal chemistry, and a key intermediate in the synthesis of more complex molecules. Its ability to coordinate with a wide range of metal ions has led to its use in catalysis, materials science for developing metal-

organic frameworks (MOFs), and the creation of complexes with interesting magnetic and optical properties.[1]

Chemical Structure and Physicochemical Properties

The structure of 2-(1H-imidazol-2-yl)pyridine consists of a pyridine ring linked at its 2-position to the 2-position of an imidazole ring. This linkage allows for free rotation around the C-C single bond, but the molecule often adopts a planar conformation, particularly when coordinating to a metal center.

Table 1: Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ N ₃	[2]
Molecular Weight	145.16 g/mol	[2]
Appearance	Colorless, light yellow, or white to off-white solid/powder	[3]
Melting Point	135-140 °C	[2][3]
Boiling Point (Predicted)	382.8 ± 15.0 °C	[3]
Density (Predicted)	1.214 ± 0.06 g/cm ³	[3]
pKa (protonated form)	pK1: 8.98 (at 25°C, μ =0.005)	[3]
Solubility	Soluble in ethanol, ether, DMSO, DMF; slightly soluble in water.	[3]
Stability	Stable under normal conditions. May react with strong oxidizing agents.	

Chemical Reactivity

The reactivity of 2-(1H-imidazol-2-yl)pyridine is governed by the distinct electronic characteristics of its two heterocyclic components. The pyridine ring is electron-deficient and

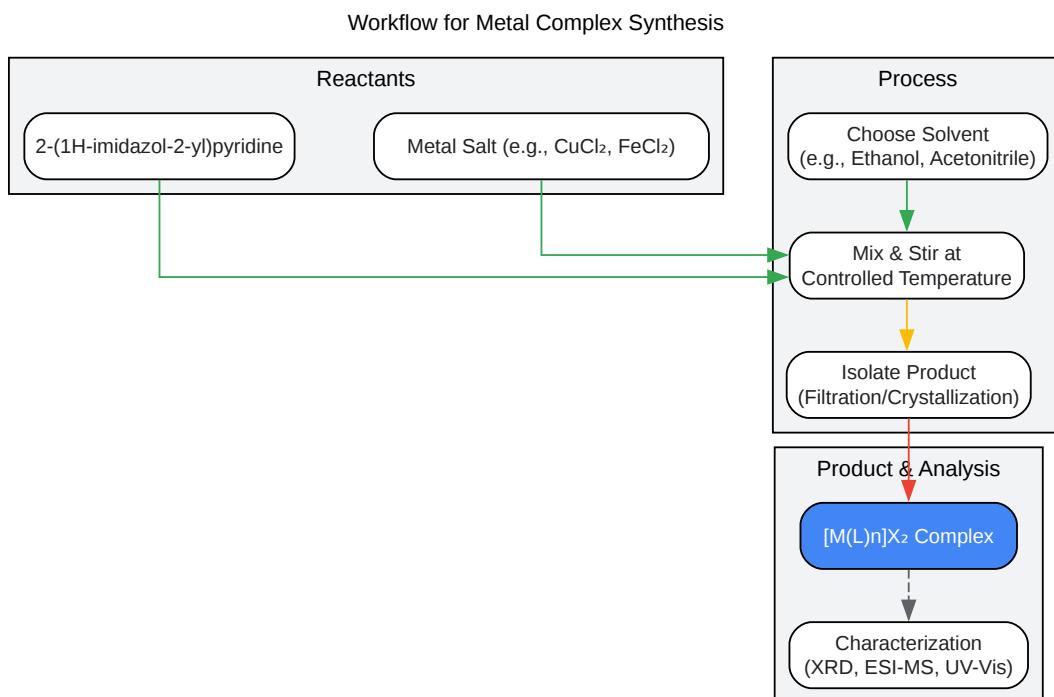
generally undergoes nucleophilic substitution, while the imidazole ring is electron-rich and more susceptible to electrophilic attack. The nitrogen atoms in both rings possess lone pairs of electrons, making them basic and excellent coordination sites for metal ions.

Basicity and Protonation

Both the pyridine and imidazole rings contain basic nitrogen atoms. The pyridine nitrogen is generally less basic than the sp^2 -hybridized nitrogen of the imidazole ring. Protonation typically occurs at the pyridine nitrogen first, followed by the imidazole nitrogen under more acidic conditions. The pK_a of the protonated form is approximately 8.98.[3]

N-Alkylation and N-Acylation

The secondary amine (-NH) of the imidazole ring is a primary site for electrophilic attack.


- Alkylation: In the presence of a base (like K_2CO_3) and an alkyl halide in a solvent such as DMF, the imidazole nitrogen can be readily alkylated.[4] The reaction proceeds via deprotonation of the imidazole NH, followed by nucleophilic attack on the alkyl halide.
- Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides, leading to the corresponding N-acyl derivative. This reaction can be used to install protecting groups or to modify the electronic properties of the ligand.

Metal Coordination Chemistry

2-(1H-imidazol-2-yl)pyridine is an excellent bidentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one of the imidazole nitrogens. This chelation forms a stable five-membered ring with the metal center.

- Complex Formation: It forms stable complexes with a wide variety of transition metals, including iron(II), copper(II), ruthenium(II), and osmium(II).[1][5][6] These complexes have applications in catalysis, for instance, in atom transfer radical polymerization (ATRP).[1]
- Ligand Behavior: The electronic properties of the resulting metal complex can be tuned by modifying the substituents on either the pyridine or imidazole rings. The ligand is considered a weaker σ -donor compared to some other bidentate nitrogen ligands.

The logical workflow for metal complex formation is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing a metal complex.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives (A Related Structure)

While a specific protocol for the synthesis of **2-(1H-imidazol-5-yl)pyridine** is not readily available, a common method for synthesizing the related imidazo[1,2-a]pyridine core involves

the condensation of 2-aminopyridine with an α -haloketone.[7]

- Reactants: 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), copper silicate catalyst (10 mol%).
- Solvent: Ethanol (5 mL).
- Procedure:
 - Combine 2-aminopyridine, the substituted phenacyl bromide, and the copper silicate catalyst in a round-bottom flask with 5 mL of ethanol.[7]
 - Reflux the reaction mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
 - Upon completion, cool the mixture to room temperature.
 - Isolate the crude product by filtration.
 - Purify the product by recrystallization from hot ethanol to obtain the desired imidazo[1,2-a]pyridine derivative.[7]
 - Confirm the structure using analytical methods such as ^1H NMR, Mass Spectrometry, and IR spectroscopy.[7]

Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (A Saturated Analog)

A protocol for a structurally related saturated analog, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has been reported.[8]

- Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol).
- Procedure:
 - The synthesis is based on previous work by Stibrany et al. (2004).[8]

- Combine 10 mmol of 2-cyanopyridine and 40 mmol of ethylenediamine in a suitable reaction vessel.[8]
- Allow the reaction to proceed under appropriate conditions (e.g., heating).
- Upon completion, the product can be purified.
- Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution at room temperature.[8]

A microwave-assisted variation of this synthesis has also been described:

- Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol), Cu(II)-(IAA)₂ catalyst (2.0 mmol).
- Procedure:
 - Place the mixture of reactants and catalyst in a microwave reactor.[9]
 - Irradiate with pulses at a power of 1000 W for 5-20 minutes.[9]
 - Monitor the reaction by TLC (eluent: ethyl acetate/methanol, 3:1).[9]
 - After completion, cool the mixture and dilute with dichloromethane (CH₂Cl₂).
 - Filter to remove the catalyst.[9]
 - Remove the solvent by rotary evaporation to yield the nearly pure product.[9]

The general synthesis pathway from a nitrile is depicted below.

Synthesis of an Imidazoline from a Nitrile

2-Cyanopyridine

Ethylenediamine

Microwave Irradiation
or
Conventional Heating

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

Purification
(Recrystallization)

Pure Product

[Click to download full resolution via product page](#)

Caption: Pathway for the synthesis of an imidazoline.

Conclusion

While direct experimental data for **2-(1H-imidazol-5-yl)pyridine** is scarce, the extensive research on its 2-yl isomer provides a robust framework for understanding its likely chemical properties and reactivity. 2-(1H-imidazol-2-yl)pyridine is a compound of significant interest due to its versatile role as a ligand, its utility in organic synthesis, and its presence as a core fragment in medicinally relevant molecules. Its well-documented reactivity, particularly in coordination chemistry and N-functionalization reactions, highlights the importance of the pyridyl-imidazole scaffold. Further research into the less-studied 5-yl isomer is warranted to

explore the impact of its unique electronic and steric profile on its chemical behavior and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. US8226814B2 - Transition metal complexes with pyridyl-imidazole ligands - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jsciemedcentral.com]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)PYRIDINE | 7471-05-8 [chemicalbook.com]
- 9. ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096726#chemical-properties-and-reactivity-of-2-1h-imidazol-5-yl-pyridine\]](https://www.benchchem.com/product/b096726#chemical-properties-and-reactivity-of-2-1h-imidazol-5-yl-pyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com